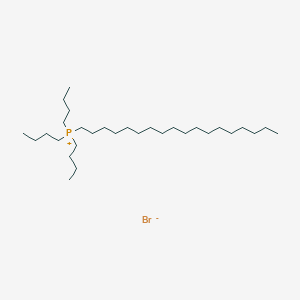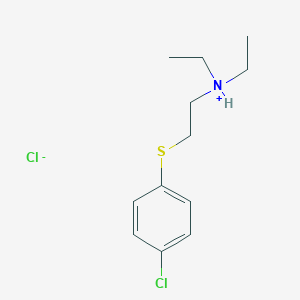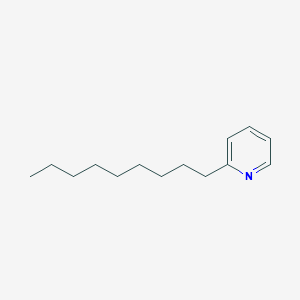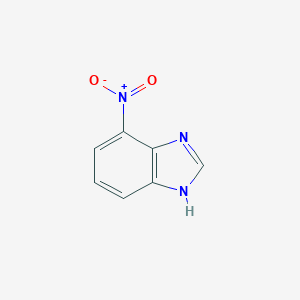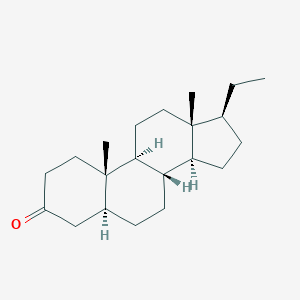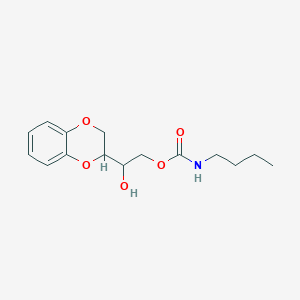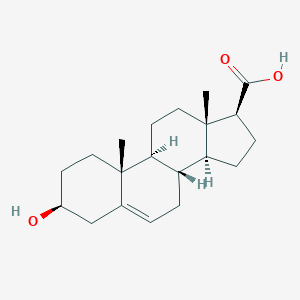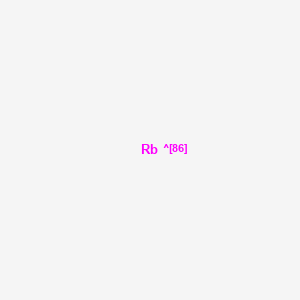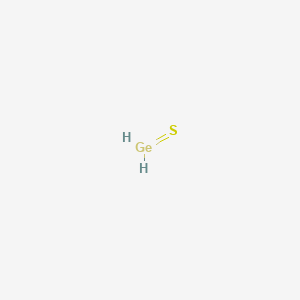
Sulfanylidenegermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanylidenegermane is a chemical compound with the formula GeS It is an organogermanium compound that features a germanium-sulfur double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfanylidenegermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with hydrogen sulfide (H2S) in the presence of a reducing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sulfanylidenegermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2) and sulfur dioxide (SO2).
Reduction: Reduction reactions may involve the conversion of this compound to germanium metal and hydrogen sulfide.
Substitution: Substitution reactions can occur with various nucleophiles, leading to the formation of different organogermanium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl or aryl halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and sulfur dioxide (SO2).
Reduction: Germanium metal and hydrogen sulfide (H2S).
Substitution: Various organogermanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfanylidenegermane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and materials.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of sulfanylidenegermane involves its interaction with various molecular targets and pathways. The germanium-sulfur double bond plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical behavior and properties.
Comparación Con Compuestos Similares
Sulfonamides: These compounds contain sulfur-nitrogen bonds and are widely used in pharmaceuticals and agrochemicals.
Sulfonimidates: These are sulfur(VI) species with applications in medicinal chemistry and polymer synthesis.
Sulfinamides: These compounds are used as intermediates in organic synthesis and have applications in various chemical industries.
Uniqueness of Sulfanylidenegermane: this compound is unique due to its germanium-sulfur double bond, which imparts distinct chemical properties compared to other sulfur-containing compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
12025-32-0 |
|---|---|
Fórmula molecular |
GeS |
Peso molecular |
104.70 g/mol |
Nombre IUPAC |
sulfanylidenegermanium |
InChI |
InChI=1S/GeS/c1-2 |
Clave InChI |
VDNSGQQAZRMTCI-UHFFFAOYSA-N |
SMILES |
S=[GeH2] |
SMILES canónico |
S=[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


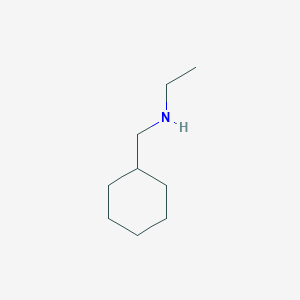
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
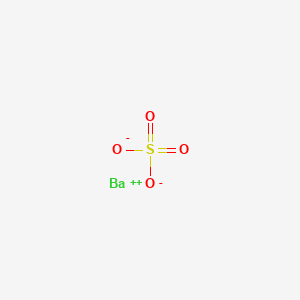
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
